molecular formula C9H14BrN2O2+ B12829810 (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide

Cat. No.: B12829810
M. Wt: 262.12 g/mol
InChI Key: VNYBTNPBYXSMOO-UHFFFAOYSA-N
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Description

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a dimethylcarbamate group at the 3-position. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide typically involves the quaternization of 3-dimethylaminopyridine with methyl iodide, followed by the reaction with dimethylcarbamoyl chloride. The final step involves the conversion of the resulting quaternary ammonium salt to its hydrobromide form by treatment with hydrobromic acid.

  • Quaternization

      Reactants: 3-dimethylaminopyridine, methyl iodide

      Conditions: Reflux in anhydrous acetone

      Product: (1-methylpyridin-1-ium-3-yl) iodide

  • Carbamoylation

      Reactants: (1-methylpyridin-1-ium-3-yl) iodide, dimethylcarbamoyl chloride

      Conditions: Stirring at room temperature in anhydrous dichloromethane

      Product: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide

  • Conversion to Hydrobromide

      Reactants: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide, hydrobromic acid

      Conditions: Stirring at room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Reduced pyridinium derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and carbamate derivatives.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: Investigated for its potential use as a drug candidate for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it mimics the action of natural ligands, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-methylpyridin-1-ium-4-yl) N,N-dimethylcarbamate;hydrobromide
  • (1-methylpyridin-1-ium-2-yl) N,N-dimethylcarbamate;hydrobromide
  • (1-methylpyridin-1-ium-3-yl) N,N-diethylcarbamate;hydrobromide

Uniqueness

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is unique due to its specific substitution pattern on the pyridinium ring, which influences its reactivity and binding affinity. This compound’s structural configuration allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C9H14BrN2O2+

Molecular Weight

262.12 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;

InChI Key

VNYBTNPBYXSMOO-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.Br

Origin of Product

United States

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